Bench-Top Stability vs. Boronic Acid
Potassium organotrifluoroborates, including the 1-phenylcyclopropyl variant, exhibit indefinite stability to air and moisture at ambient temperature, eliminating the need for cold storage or inert atmosphere handling [1][2]. In contrast, the corresponding boronic acid is susceptible to dehydration and trimerization at room temperature; many heteroaryl boronic acids require storage at ≤ -30°C to prevent decomposition and retain synthetic utility [3]. This stability differential translates to quantifiable improvements in reagent handling, shipping logistics, and experimental reproducibility [2].
| Evidence Dimension | Storage Stability (Shelf Life under Ambient Conditions) |
|---|---|
| Target Compound Data | Indefinitely stable at room temperature in air and moisture |
| Comparator Or Baseline | (1-Phenylcyclopropyl)boronic acid (class-representative): Decomposes gradually at room temperature; requires storage at ≤ -30°C |
| Quantified Difference | Eliminates cold chain requirement; indefinite bench stability vs. temperature-sensitive degradation |
| Conditions | Ambient laboratory conditions (25°C, air exposure, humidity) |
Why This Matters
Procurement decisions: potassium trifluoroborate salts eliminate cold-chain shipping and storage costs, reduce reagent waste from decomposition, and enable precise weighing without the stoichiometric uncertainty inherent to boronic acid anhydride mixtures.
- [1] Molander, G.A.; Ellis, N. Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Acc. Chem. Res. 2007, 40, 275-286. DOI: 10.1021/ar050199q View Source
- [2] Molander, G.A.; Sandrock, D.L. Potassium Trifluoroborate Salts as Convenient, Stable Reagents for Difficult Alkyl Transfers. Curr. Opin. Drug Discov. Devel. 2009, 12, 811-823. PMID: 19894193 View Source
- [3] Molander, G.A.; Cavalcanti, L.N. Metal-Free Chlorodeboronation of Organotrifluoroborates. J. Org. Chem. 2011, 76, 7195-7203. DOI: 10.1021/jo201313a View Source
